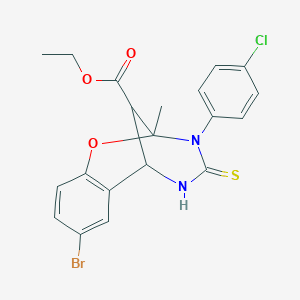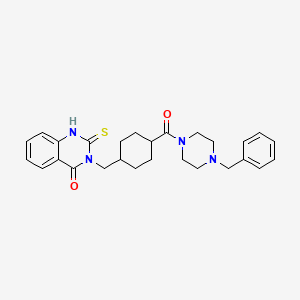![molecular formula C18H9Cl2NO3S B11216793 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11216793.png)
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring and a chromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable amine, followed by cyclization. The chromenone structure is then introduced through a condensation reaction with a hydroxybenzaldehyde derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a chromenone ketone derivative.
Reduction: Formation of a dihydrochromenone derivative.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based kinase inhibitor.
Epothilone: A thiazole-containing compound with anticancer properties.
Uniqueness
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one is unique due to its combination of a thiazole ring and a chromenone structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H9Cl2NO3S |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C18H9Cl2NO3S/c19-10-2-4-12(14(20)6-10)15-8-25-17(21-15)13-5-9-1-3-11(22)7-16(9)24-18(13)23/h1-8,22H |
InChI Key |
NHYLQXRJSJSYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B11216721.png)

![2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B11216741.png)

![5-(2-Chlorophenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216749.png)

![Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B11216755.png)
![2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]-](/img/structure/B11216761.png)
![3-Hydroxy-1-(2-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11216775.png)
![4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11216789.png)
![2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-propylacetamide](/img/structure/B11216797.png)
![1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216808.png)
![N-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216815.png)
![3-(4-bromophenyl)-2-[(4-tert-butylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11216816.png)
